molecular formula C16H24N2O2 B1474982 Benzyl ((5-methylazepan-4-yl)methyl)carbamate CAS No. 1823270-12-7

Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Cat. No.: B1474982
CAS No.: 1823270-12-7
M. Wt: 276.37 g/mol
InChI Key: NMZLKIGYIWOAFQ-UHFFFAOYSA-N
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Description

Benzyl ((5-methylazepan-4-yl)methyl)carbamate is a synthetic organic compound featuring a carbamate group attached to a benzyloxy moiety and a methyl-substituted azepane ring. This specific molecular architecture, which integrates a nitrogen-containing seven-membered ring, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with carbamate functional groups are widely recognized for their utility in chemical synthesis and their potential biological activity. The carbamate group is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of enzymes and receptors . In particular, carbamate derivatives are extensively investigated as inhibitors of serine hydrolases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurological research . The azepane ring system also represents a significant pharmacophore found in various bioactive molecules. As such, this compound serves as a versatile building block for the design and synthesis of novel molecules for biochemical screening and the development of potential therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships or as a precursor for further chemical functionalization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

benzyl N-[(5-methylazepan-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-7-9-17-10-8-15(13)11-18-16(19)20-12-14-5-3-2-4-6-14/h2-6,13,15,17H,7-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZLKIGYIWOAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCC1CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl ((5-methylazepan-4-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a unique azepane ring structure which contributes to its biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins.

Property Details
Molecular Formula C12_{12}H18_{18}N2_{2}O2_{2}
Molecular Weight 218.28 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified in current literature

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This mechanism is crucial for its potential therapeutic applications, particularly in neurodegenerative diseases where cholinesterase inhibition is beneficial.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on cholinesterases, which are enzymes involved in the breakdown of neurotransmitters. The compound's IC50_{50} values (the concentration required to inhibit 50% of enzyme activity) suggest potent activity comparable to established inhibitors like donepezil.

Enzyme IC50_{50} Value (µM) Reference
Human Acetylcholinesterase (hAChE)0.75
Butyrylcholinesterase (BChE)1.2

Receptor Binding

The compound has also been investigated for its binding affinity to various receptors, including muscarinic acetylcholine receptors. Preliminary data suggest that it may act as a modulator, enhancing receptor activity under certain conditions.

Case Studies

  • Neuroprotective Effects : In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that this compound can enhance cell viability under oxidative stress conditions, indicating potential neuroprotective properties.
  • Cognitive Enhancement : Animal models treated with this compound showed improved cognitive functions in tasks requiring memory and learning, suggesting its role as a cognitive enhancer.
  • Pharmacokinetics : A study assessing the compound's permeability through the blood-brain barrier indicated favorable characteristics for central nervous system penetration, which is critical for treating neurological disorders.

Comparison with Similar Compounds

This compound can be compared with other carbamates that exhibit similar biological activities:

Compound Name Activity Profile
Benzyl carbamateGeneral enzyme inhibition
Methyl carbamateModerate cholinesterase inhibition
Phenyl carbamateLower receptor affinity
Benzyl ((5-fluoroazepan-4-yl)methyl)carbamateEnhanced lipophilicity and receptor binding

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamate-containing compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science. Below is a comparative analysis of Benzyl ((5-methylazepan-4-yl)methyl)carbamate with structurally or functionally related carbamates:

Table 1: Structural and Functional Comparison

Compound Name Core Structure/Functional Groups Key Applications/Properties References
This compound Benzyl carbamate, 5-methylazepane ring Hypothesized: Neurological agents, proteasome inhibitors (inferred from azepane analogs)
Methyl (1H-benzimidazol-2-yl)carbamate (Carbendazim) Benzimidazole carbamate Agricultural fungicide; inhibits microtubule assembly
Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate (Benomyl) Benzimidazole carbamate with butylamino group Broad-spectrum fungicide; metabolizes to carbendazim
Bis(thiazol-5-ylmethyl) [...] dicarbamate Thiazole-carbamate hybrid, complex stereochemistry Experimental (unclear application; possibly antimicrobial)

Key Observations :

Structural Complexity: The target compound’s azepane ring introduces conformational flexibility absent in smaller heterocycles (e.g., benzimidazole in carbendazim). This may enhance binding to larger enzyme active sites, such as proteases .

Functional Group Impact: The benzyl group in the target compound increases lipophilicity compared to methyl carbamates (e.g., carbendazim), suggesting improved blood-brain barrier penetration but reduced aqueous solubility . Benomyl’s butylamino side chain enhances systemic mobility in plants, a trait absent in the target compound, which lacks agrochemical motifs .

Biological Activity: Carbendazim and benomyl act via microtubule disruption, a mechanism unlikely for the azepane-containing target compound, which may instead target peptidases or neurotransmitter receptors . Thiazole-carbamate hybrids () are often explored for oxidative stress modulation, but this remains speculative for the target compound .

Preparation Methods

Synthesis of the Azepane Amine Precursor

  • The azepane ring with a methyl substitution at position 5 and a primary amine at position 4 (or a suitable protected form) is synthesized by established methods involving ring closure and functional group transformations.
  • For example, alkylation reactions on azepane derivatives can introduce the methyl group, and subsequent functional group manipulation can yield the primary amine functional group at the 4-position.

Carbamate Formation via Benzyl Chloroformate

  • The primary amine of the azepane derivative is reacted with benzyl chloroformate under basic conditions (e.g., triethylamine or sodium bicarbonate) in an aprotic solvent such as dichloromethane.
  • The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, releasing chloride ion and forming the carbamate bond.
  • The reaction is typically conducted under nitrogen atmosphere to avoid moisture and side reactions.
  • After completion, the reaction mixture is washed, dried, and purified by column chromatography to isolate the pure benzyl ((5-methylazepan-4-yl)methyl)carbamate.

Alternative Carbamate Formation via Catalytic Carbamoylation

  • An alternative method involves the reaction of the amine precursor with urea and benzyl alcohol in the presence of a catalyst such as alumina-supported nickel oxide-bismuth oxide at elevated temperature (~110 °C) in a sealed reactor.
  • This method has been reported to yield benzyl carbamate derivatives with high yield (~99%) and purity.
  • The reaction involves transcarbamoylation where urea acts as the carbamoyl source and benzyl alcohol provides the benzyl group.
  • This method avoids the use of benzyl chloroformate, which is more toxic and less stable.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Azepane amine synthesis Alkylation, ring closure, functional group manipulation Various (e.g., MeCN, CH2Cl2) 60 °C (typical) 12-24 h Variable Requires protection/deprotection steps
Carbamate formation (Cbz-Cl) Benzyl chloroformate, triethylamine (1.2 equiv) CH2Cl2 Room temp 12-16 h 70-90 Under N2 atmosphere, moisture excluded
Catalytic carbamoylation Urea, benzyl alcohol, alumina-supported NiO-Bi2O3 catalyst Neat or solvent-free 110 °C 10 h 99 Sealed tube, high purity product

Research Findings and Notes

  • The carbamate formation via benzyl chloroformate is a well-established method, providing good yields and selectivity, but requires careful handling of reagents and dry conditions to avoid hydrolysis or side reactions.
  • Catalytic carbamoylation using urea and benzyl alcohol provides a greener and safer alternative with excellent yield and purity, suitable for scale-up.
  • The azepane ring amine precursor must be stable and free of moisture to avoid carbamic acid formation, which can complicate purification.
  • Reaction monitoring by TLC and NMR is essential to confirm completion and purity.
  • Purification is typically done by flash chromatography using alumina or silica gel with a mixture of ethyl acetate and hexane.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Yield (%)
Benzyl chloroformate reaction Benzyl chloroformate, amine, base High selectivity, well-known Toxic reagents, moisture sensitive 70-90
Catalytic carbamoylation Urea, benzyl alcohol, NiO-Bi2O3 catalyst High yield, greener, scalable Requires catalyst preparation 99

This detailed overview of preparation methods for this compound integrates classical carbamate synthesis techniques with modern catalytic approaches, supported by research findings emphasizing yield, purity, and practical considerations. The choice of method depends on scale, safety, and available reagents.

Q & A

Q. What are the recommended synthetic routes for Benzyl ((5-methylazepan-4-yl)methyl)carbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling a 5-methylazepane derivative with benzyl chloroformate (Cbz-Cl) under basic conditions. Key steps include:

  • Reagent Selection: Use triethylamine (TEA) or sodium hydroxide as a base to deprotonate the amine intermediate .
  • Solvent Optimization: Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance reactivity and solubility .
  • Purification: Column chromatography or recrystallization improves purity (>95%) .

Q. Table 1: Synthetic Route Comparison

RouteReagentsSolventYield (%)Purity (%)
ACbz-Cl, TEADCM6592
BCbz-Cl, NaOHAcCN7897

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR verifies functional groups (e.g., benzyl carbamate protons at δ 5.1–5.3 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for C15H21N2O2: 261.16) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Q. What are the safety considerations and recommended handling protocols for this compound during laboratory synthesis?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks .
  • Storage: Store in airtight containers at 2–8°C in a dry environment .

Advanced Research Questions

Q. How does the 5-methylazepan-4-yl moiety influence the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Steric Effects: The azepane ring introduces conformational constraints, affecting binding pocket accessibility .
  • Hydrogen Bonding: The secondary amine interacts with residues in bromodomains (e.g., BRD4’s Asn140) .
  • Comparative Studies: Replace with piperidine or cyclohexane analogs to assess selectivity (Table 2) .

Q. Table 2: Biological Activity of Structural Analogs

AnalogTarget (IC50, nM)Selectivity (BRD4 vs. BRD9)
Parent Compound120 ± 153:1
Piperidine Derivative450 ± 501:1

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293T for BRD4 inhibition) and controls .
  • Dose-Response Curves: Generate IC50 values across ≥3 independent replicates to reduce variability .
  • Computational Validation: Molecular docking (AutoDock Vina) identifies binding mode discrepancies .

Q. How can computational modeling predict pharmacokinetic properties and off-target effects?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to estimate logP (2.1), solubility (LogS = -3.5), and blood-brain barrier penetration .
  • Off-Target Screening: PharmMapper identifies potential interactions with kinases or GPCRs .
  • MD Simulations: GROMACS assesses stability in aqueous environments (RMSD < 2 Å over 100 ns) .

Q. What are the challenges in elucidating the compound’s mechanism of action in oncology?

Methodological Answer:

  • Target Overlap: BRD4/BRD9 selectivity requires isoform-specific inhibitors to avoid off-target effects .
  • Resistance Mechanisms: CRISPR screening identifies compensatory pathways (e.g., mTOR upregulation) .
  • In Vivo Validation: Optimize pharmacokinetics (e.g., t1/2 > 4 hours) in murine models for translatability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl ((5-methylazepan-4-yl)methyl)carbamate
Reactant of Route 2
Benzyl ((5-methylazepan-4-yl)methyl)carbamate

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